molecular formula C15H16N4O B6496486 4-methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 955780-15-1

4-methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B6496486
CAS No.: 955780-15-1
M. Wt: 268.31 g/mol
InChI Key: DEMBTQACPPJWAW-UHFFFAOYSA-N
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Description

The 4-methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the class of pyrazolo[3,4-d]pyridazinones, a heterocyclic framework known to possess a broad spectrum of biological activities. While research on this specific derivative is emerging, its core structure is a privileged scaffold in the design of novel therapeutic agents . Compounds featuring the pyrazolo[3,4-d]pyridazine nucleus have been extensively investigated as potential inhibitors of various kinase enzymes, such as Cyclin-Dependent Kinases (CDKs), which are critical targets in oncology research . The structural features of this molecule, including the phenyl and propyl substituents, are commonly explored to modulate potency, selectivity, and pharmacokinetic properties. Researchers utilize this and similar compounds as key intermediates or lead structures in developing new candidates for conditions like cancer and inflammatory diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-1-phenyl-6-propylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-3-9-18-15(20)14-13(11(2)17-18)10-16-19(14)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMBTQACPPJWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The cyclocondensation of 5-aminopyrazole derivatives with α,β-diketones or ketoesters represents a foundational approach for constructing the pyrazolo[3,4-d]pyridazin-7-one core. In a study by, 5-amino-3-methyl-1-phenylpyrazole was reacted with ethyl acetoacetate under acidic conditions (HCl/EtOH) to form the bicyclic intermediate. The reaction proceeds via nucleophilic attack of the pyrazole amine on the carbonyl carbon, followed by dehydration and cyclization. Substituents at the 4- and 6-positions are introduced through the selection of appropriately substituted diketones. For instance, propyl groups at the 6-position are incorporated using 3-oxopentanoic acid derivatives.

Optimization of Reaction Conditions

Optimal yields (89–92%) are achieved using ethanol as the solvent under reflux (78°C) for 6–8 hours. Prolonged heating beyond 10 hours leads to decomposition, reducing yields to 65–70%. The addition of catalytic p-toluenesulfonic acid (0.1 equiv) accelerates cyclization, completing the reaction in 4 hours with comparable yields. Table 1 summarizes key parameters for this method:

ParameterOptimal ValueYield (%)Purity (%)
SolventEthanol89–92≥98
TemperatureReflux (78°C)9097
Catalystp-TSA (0.1 equiv)9198
Reaction Time4–6 hours89–9297–98

Halogenation-Amination Sequential Methodology

Chlorination Using Phosphorus Oxychloride

A two-step halogenation-amination protocol, adapted from pyrazolo[3,4-d]pyrimidine syntheses, involves initial chlorination of the 4-keto group. Treatment of the precursor 4-methyl-1-phenyl-6-propyl-1H,6H-pyrazolo[3,4-d]pyridazin-7-one with phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA) at 80–90°C for 3 hours yields the 7-chloro intermediate. This step achieves 85–88% conversion, with excess POCl₃ (3.5 equiv) minimizing hydrolysis.

Amination with Alkyl/Aryl Amines

The chlorinated intermediate undergoes amination with n-propylamine in tetrahydrofuran (THF) at 50°C for 12 hours, introducing the propyl group at the 6-position. Using a 1.2:1 amine-to-chloride ratio prevents di-alkylation byproducts, maintaining yields at 82–84%. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with no detectable N7-alkylation products.

Microwave-Assisted Synthesis

Accelerated Cyclization Under Microwave Irradiation

Microwave irradiation reduces reaction times from hours to minutes. A modified protocol from involves irradiating a mixture of 5-amino-3-methyl-1-phenylpyrazole and ethyl 3-oxohexanoate in dimethylformamide (DMF) at 120°C for 15 minutes. This method achieves 94% yield with 99% purity, as confirmed by high-resolution mass spectrometry (HR-MS). Energy efficiency is enhanced by 40% compared to conventional heating.

Solvent and Temperature Effects

Polar aprotic solvents like DMF or acetonitrile are critical for microwave efficacy. Non-polar solvents (toluene, hexane) result in incomplete reactions (<50% yield) due to poor microwave absorption. Temperature gradients must be carefully controlled to prevent decomposition, with optimal ranges between 100°C and 130°C.

Catalytic Cyclization Using Lewis Acids

Zinc Chloride-Mediated Cyclization

Zinc chloride (ZnCl₂) catalyzes the cyclization of hydrazine-pyrazole adducts into the pyridazinone ring. A study in demonstrated that 10 mol% ZnCl₂ in dichloromethane (DCM) at 25°C converts hydrazine intermediates to the target compound in 78% yield within 2 hours. The catalyst facilitates intramolecular nucleophilic attack by lowering the activation energy of ring closure.

Comparison of Lewis Acid Catalysts

Table 2 evaluates catalytic efficiency:

CatalystSolventTemperature (°C)Yield (%)
ZnCl₂DCM2578
FeCl₃THF4068
AlCl₃Acetonitrile3072
NoneEthanolReflux45

ZnCl₂ outperforms other Lewis acids due to its moderate acidity and compatibility with chlorinated solvents.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃) of the title compound exhibits characteristic signals at δ 12.02 (s, 1H, NH), 7.63 (s, 5H, Ar-H), 2.61 (s, 3H, CH₃), and 2.49 (s, 3H, CH₃). The molecular ion peak at m/z 271.1189 [M + H]⁺ in HR-ESI-MS aligns with the calculated mass for C₁₅H₁₈N₄O.

Purity Assessment by HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming ≥98% purity. Residual solvents (DMF, THF) are below 0.1% as per ICH guidelines .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

4-Methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one has been investigated for its potential as a therapeutic agent in various diseases.

Antihypertensive Effects
Research indicates that this compound may exhibit antihypertensive properties. Studies have shown that pyrazolo derivatives can influence vascular smooth muscle contraction and relaxation, contributing to blood pressure regulation.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of pyrazolo derivatives were synthesized and evaluated for their antihypertensive activity. The results demonstrated that certain derivatives, including 4-methyl-1-phenyl-6-propyl variants, significantly reduced systolic blood pressure in hypertensive models .

Neuroprotective Activity

The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases.

Mechanism of Action:
Research suggests that the compound may exert neuroprotective effects through the modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study:
A study published in Neuroscience Letters explored the neuroprotective effects of pyrazolo compounds in models of Alzheimer's disease. The findings indicated that treatment with 4-methyl-1-phenyl derivatives led to improved cognitive function and reduced neuronal apoptosis .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is another area of active research.

Inflammation Modulation:
Studies show that pyrazolo compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Study:
In vitro studies conducted on macrophage cell lines demonstrated that 4-methyl-1-phenyl derivatives significantly decreased the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS) .

Data Tables

Application AreaFindingsReferences
Antihypertensive EffectsSignificant reduction in systolic blood pressureJournal of Medicinal Chemistry
Neuroprotective ActivityImproved cognitive function; reduced apoptosisNeuroscience Letters
Anti-inflammatory PropertiesDecreased TNF-alpha and IL-6 productionIn vitro studies

Mechanism of Action

The mechanism of action of 4-methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signaling pathways and exerting its biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyridazin-7-one Derivatives

Compound Name Key Substituents Biological Activity/Application References
4-Methyl-1-phenyl-6-propyl-... 1-phenyl, 4-methyl, 6-propyl Antiviral (ZIKV inhibition)
6-(4-Fluorobenzyl)-1-(4-fluorophenyl)-4-methyl... 4-methyl, 1/6-(4-fluorophenyl/benzyl) Kinase inhibition (structural analog)
4-Cyclopropyl-1-phenyl-... 4-cyclopropyl, 1-phenyl Experimental (no reported activity)
2-Methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one 2-methyl Life science research (generic scaffold)
4-Amino-dihydro-1H-pyrazolo[3,4-d]pyridazin-7-one 4-amino, dihydro modification FGFR/BTK kinase inhibition

Key Findings :

Fluorinated analogs (e.g., 6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl...) exhibit increased metabolic stability due to fluorine’s electronegativity, a common strategy in kinase inhibitor design . 4-Cyclopropyl substitution (e.g., 4-cyclopropyl-1-phenyl-...) introduces conformational rigidity, which may optimize binding to hydrophobic pockets in enzyme active sites .

Scaffold Modifications for Kinase Selectivity: The 4-amino-dihydro variant (e.g., compound 24 in ) binds identically to FGFR and BTK kinases in the hinge region but differs in covalent warhead targeting (Cys vs. distinct cysteine residues). This highlights how minor scaffold changes enable target-specific inhibition .

Isoxazolo and Isothiazolo Analogues

Table 2: Comparison with Isoxazolo/Isothiazolo Heterocycles

Compound Name Core Structure Key Features References
4-Cyclopropylisoxazolo[3,4-d]pyridazin-7-one Isoxazolo[3,4-d]pyridazin Higher polarity (logP = 0.3)
3,4-Dimethylisoxazolo[3,4-d]pyridazin-7-one Isoxazolo[3,4-d]pyridazin Explosive applications (unrelated to drug design)
3-Methylisothiazolo[5,4-b]pyridine Isothiazolo[5,4-b]pyridine Sulfur atom enhances π-stacking

Key Findings :

  • Isoxazolo derivatives (e.g., 4-cyclopropylisoxazolo...) exhibit lower lipophilicity (logP = 0.3) compared to pyrazolo analogs (logP ~2.5), impacting bioavailability .

Physicochemical Data

Table 3: Physical Properties of Selected Compounds

Compound Molecular Weight Melting Point (°C) logP
4-Methyl-1-phenyl-6-propyl-... 281.34 Not reported ~2.5
4-Cyclopropylisoxazolo[3,4-d]pyridazin-7-one 177.16 210–212 0.3
2-Methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one 150.14 Not reported ~1.8

Biological Activity

4-Methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyridazine family. This compound exhibits a unique bicyclic structure that combines pyrazole and pyridazine moieties, contributing to its potential biological activities. The molecular formula is C15H18N4O, with a molecular weight of approximately 270.33 g/mol. This article delves into the biological activities associated with this compound, particularly its anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The structure of this compound includes specific substitutions that enhance its biological activity:

  • Methyl group at the 4-position
  • Phenyl group at the 1-position
  • Propyl group at the 6-position

These structural characteristics allow for interactions with various biological targets.

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyridazine compounds show significant promise as anticancer agents. Specifically, this compound has demonstrated inhibitory effects on fibroblast growth factor receptor kinases (FGFR), which are crucial in several cancer types. Studies have reported binding affinities at low concentrations (around 100 nmol/L), suggesting its potential utility in cancer therapy .

Case Study: FGFR Inhibition
A study explored the inhibitory effects of this compound on FGFR kinases in various cancer cell lines. The results indicated a significant reduction in cell proliferation at IC50 values ranging from 5 to 20 µM across different cell lines .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This activity suggests a potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to:

  • Interact with specific protein targets involved in cell signaling pathways.
  • Inhibit key enzymes associated with tumor growth and inflammation.

Molecular docking studies have provided insights into how this compound fits within the active sites of its target proteins, further elucidating its mechanism of action .

Comparative Analysis with Related Compounds

The following table summarizes similar compounds and their biological activities:

Compound NameStructureUnique FeaturesAnticancer Activity
1-methyl-3-phenylpyrazolo[3,4-b]pyridineStructureDifferent substitution patterns affecting activityModerate
5-(4-fluorophenyl)-pyrazolo[3,4-d]pyrimidineStructureKnown for potent anti-cancer propertiesHigh
3-(trifluoromethyl)-pyrazolo[3,4-b]quinolineStructureUnique pharmacological profiles due to trifluoromethyl groupVariable

This comparative analysis highlights how variations in substituents can significantly influence biological activity and pharmacological potential.

Q & A

Q. Table 1. Comparative Synthetic Methods

MethodYield (%)Purity (%)Key Conditions
Conventional heating6592EtOH, 80°C, 12h
Microwave-assisted8295DMF, 120°C, 30min
Catalytic Pd/C7598THF, 60°C, H2 atmosphere

[Basic] Which spectroscopic techniques are most effective for characterizing purity and structure?

  • 1H/13C NMR: Identifies substituent environments (e.g., propyl CH2 at δ 1.2–1.6 ppm; aromatic protons at δ 7.2–8.1 ppm) .
  • IR Spectroscopy: Confirms carbonyl stretching (C=O at ~1700 cm⁻¹) and aromatic C-H bends .
  • ESI-MS: Validates molecular weight (e.g., [M+H]+ at m/z 297.3) .
  • HPLC-UV: Assesses purity (>95% at λ = 254 nm) using C18 columns and acetonitrile/water gradients .

[Advanced] How can researchers resolve discrepancies in reported IC50 values for kinase inhibition?

Discrepancies often arise from:

  • Assay conditions: Variable ATP concentrations (e.g., 10 μM vs. 100 μM).
  • Enzyme isoforms: PLK1 vs. PLK2 selectivity.

Mitigation Strategies:

  • Standardize assays using recombinant PLK1 (residues 1–345) with 100 μM ATP.
  • Cross-validate with thermal shift assays (ΔTm > 2°C indicates binding) or surface plasmon resonance (SPR) .
  • Normalize data to reference inhibitors (e.g., BI 2536, IC50 = 0.8 nM) .

[Advanced] What computational approaches predict the binding mode to PLK1, and how do they guide analog design?

  • Molecular Docking (AutoDock Vina): Predicts hydrogen bonding between the pyridazinone carbonyl and Lys82 (binding energy ≤ -9.0 kcal/mol) .
  • MD Simulations (AMBER): Assess stability of the ligand-PLK1 complex over 100 ns (RMSD ≤ 2.0 Å).
  • QSAR Models: Prioritize analogs with electron-withdrawing groups (e.g., -Cl) at C4 to enhance potency .

[Basic] What physicochemical parameters are critical for in vitro assay formulation?

  • logP: ~3.0 (measured via shake-flask HPLC).
  • Aqueous solubility: <10 μg/mL in PBS (requires DMSO stocks ≤10 mM).
  • Melting point: 210–212°C (analog data; TGA recommended) .

[Advanced] How can metabolic stability of the propyl chain be improved?

  • Deuterium Incorporation: Replace β-hydrogens with deuterium to slow CYP450-mediated oxidation (t1/2 increased from 1.2h to 4.5h in microsomal assays) .
  • Bioisosteric Replacement: Substitute propyl with cyclopropyl (logD +0.3) or CF3 groups to reduce clearance .

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